molecular formula C6H9ClO4 B2801047 (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one CAS No. 1496551-64-4

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one

Cat. No. B2801047
CAS RN: 1496551-64-4
M. Wt: 180.58
InChI Key: MCSUYNRCKYZYJI-MRKVFDINSA-N
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Description

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one, also known as CHPMF, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Conversion to Furan Derivatives for Polymers and Fuels

The compound, by virtue of its structural resemblance to HMF, plays a crucial role in the valorization of plant biomass into furan derivatives. These derivatives are pivotal in the sustainable production of polymers, functional materials, and fuels. The research emphasizes the transformation of plant-derived carbohydrates into HMF and its derivatives as renewable feedstocks for the chemical industry, aiming to replace non-renewable hydrocarbon sources. This transition supports the development of monomers and polymers, porous carbon materials, and various chemicals, showcasing a shift towards greener chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Solvent Selection for Sugar Dehydration to 5-HMF

Another study provides insights into solvent selection for the biphasic dehydration of sugars to produce 5-HMF. This process is critical for the efficient conversion of lignocellulosic biomass into valuable chemicals. The review outlines the significance of selecting appropriate solvents to enhance the yield and purity of 5-HMF, thereby facilitating its downstream applications. The utilization of green chemistry principles in solvent selection underscores the environmental benefits of these methodologies (Esteban, Vorholt, & Leitner, 2020).

Catalytic Transformation of Biomass-Derived Furfurals

Further, the catalytic conversion of biomass-derived furfurals, including HMF, into cyclopentanones and their derivatives, is explored. These transformations are vital for producing a wide spectrum of petrochemicals from biorefinery processes. Research in this area aims at enhancing the scalability, selectivity, and environmental footprint of these processes. The development of efficient, inexpensive, and recyclable catalysts for these conversions is a significant step towards sustainable industrial chemistry (Dutta & Bhat, 2021).

properties

IUPAC Name

(3R,4R,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSUYNRCKYZYJI-MRKVFDINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@@H](OC1=O)CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one

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